![molecular formula C10H9F3O B2723607 2-Benzyl-2-(trifluoromethyl)oxirane CAS No. 2248377-01-5](/img/structure/B2723607.png)
2-Benzyl-2-(trifluoromethyl)oxirane
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Overview
Description
“2-Benzyl-2-(trifluoromethyl)oxirane” is a chemical compound with the molecular formula C4H2F6O . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of “2-Benzyl-2-(trifluoromethyl)oxirane” involves lithiation–borylation reactions . This process gives densely functionalised and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo the desired 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .
Molecular Structure Analysis
The molecular structure of “2-Benzyl-2-(trifluoromethyl)oxirane” consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring . It also contains a trifluoromethyl group (-CF3) and a benzyl group (-C6H5CH2-) .
Chemical Reactions Analysis
The chemical reactions involving “2-Benzyl-2-(trifluoromethyl)oxirane” include ring-opening reactions . These reactions are regio- and diastereoselective . The reactions occur with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzyl-2-(trifluoromethyl)oxirane” include a molecular weight of 180.05 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “2-Benzyl-2-(trifluoromethyl)oxirane” involve its use in the synthesis of trifluoromethyl-containing organic molecules . It is an important chiral pool starting material for the synthesis of these molecules . The trifluoromethyl group adversely affects subsequent transformations of the α-boryl group, but Zweifel olefinations provide trifluoromethyl-bearing quaternary stereocenters substituted with alkenes, alkynes, and ketones .
properties
IUPAC Name |
2-benzyl-2-(trifluoromethyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(7-14-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRGZRERQNXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-(trifluoromethyl)oxirane |
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